molecular formula C19H24ClN5O2S2 B2943365 2-((5-(4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1105200-73-4

2-((5-(4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2943365
CAS No.: 1105200-73-4
M. Wt: 454
InChI Key: JVAUTXMXINPRJR-UHFFFAOYSA-N
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Description

2-((5-(4-(2-(4-Chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a piperazine moiety substituted with a 4-chlorophenylacetyl group. The molecule also contains a thioether bridge and an N-isopropylacetamide side chain.

The synthesis of such derivatives typically involves nucleophilic substitution reactions between thiadiazole precursors and functionalized piperazines or acetamide intermediates. For example, analogous compounds are synthesized via reactions of 2-chloro-N-(thiadiazol-2-yl)acetamide with substituted piperazines under mild alkaline conditions .

Properties

IUPAC Name

2-[[5-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2S2/c1-13(2)21-16(26)12-28-19-23-22-18(29-19)25-9-7-24(8-10-25)17(27)11-14-3-5-15(20)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAUTXMXINPRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide represents a class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of oncology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C25H27ClN6O4C_{25}H_{27}ClN_6O_4 with a molecular weight of 510.97 g/mol. The structure features a piperazine ring, a thiadiazole moiety, and a chlorophenyl acetyl group, which are critical for its biological activity.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in various in vitro and in vivo studies.

Anticancer Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant anticancer effects across multiple cancer types. For instance:

  • In vitro studies demonstrated that thiadiazole derivatives can decrease cell viability in human leukemia, lung cancer, ovarian cancer, and breast cancer cell lines .
  • In vivo studies have shown reduced tumor growth in xenograft models when treated with thiadiazole derivatives .

The mechanisms by which thiadiazole derivatives exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Several studies report that these compounds can trigger apoptosis in cancer cells through caspase activation and PARP inhibition .
  • Targeting Specific Enzymes : Some derivatives have been identified to inhibit carbonic anhydrases (CA II and CA IX), which are implicated in tumor progression .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Study on Human Breast Cancer Cells : A derivative exhibited an IC50 value of 18 μM against human breast cancer cells, indicating moderate efficacy .
    CompoundIC50 (μM)Cancer Type
    5e18Breast
    BPTES10Lymphoma
  • Thiadiazole Derivatives Against Colon Cancer : In a study focusing on colon cancer cell lines (HCT-116), significant decreases in cell viability were observed with certain thiadiazole derivatives .

Research Findings

Recent literature emphasizes the potential of thiadiazole derivatives as anticancer agents:

  • A review article summarized various thiadiazole compounds that demonstrated efficacy against different cancer models, highlighting their ability to induce apoptosis and inhibit tumor growth .
  • Another study focused on the structure-activity relationship (SAR) of these compounds, identifying key functional groups that enhance their biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons
Compound Name Key Structural Features Melting Point (°C) IR/NMR Spectral Data Elemental Analysis (C, H, N)
Target Compound 1,3,4-Thiadiazole, 4-chlorophenylacetyl-piperazine, thioether, N-isopropylacetamide Not reported Likely NH, C=O, aromatic C-H, and C=S peaks (inferred from analogs) Not reported
4g : N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide 4-Fluorophenyl-piperazine substituent 203–205 NH (3260 cm⁻¹), C=O (1680 cm⁻¹), aromatic C-H (3060 cm⁻¹) C: 55.62%, H: 4.43%, N: 16.22%
4h : N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-Carbonyl)Piperazin-1-yl) Acetamide Furan-2-carbonyl-piperazine substituent 180–182 NH (3270 cm⁻¹), C=O (1675 cm⁻¹), furan C-O-C (1230 cm⁻¹) C: 52.35%, H: 5.09%, N: 16.07%
4i : 2-(4-Benzylpiperidin-1-yl)-N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl) Acetamide Benzylpiperidine substituent 162–164 NH (3280 cm⁻¹), C=O (1690 cm⁻¹), benzyl C-H (3030 cm⁻¹) C: 61.89%, H: 5.43%, N: 13.12%
5a : 4-((5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Imino)-N-Phenyl-4,5-Dihydrothiazol-2-Amine Thiazoline-imine linkage, phenyl substituent 226–228 NH (3300 cm⁻¹), C=N (1620 cm⁻¹), thiazoline C-S (690 cm⁻¹) C: 52.91%, H: 3.13%, N: 18.34%

Key Observations :

Thermal Stability : The melting point of the target compound is expected to fall within the range of 160–230°C, similar to analogs 4g–5a , depending on crystallinity and hydrogen bonding .

Spectroscopic Trends : All analogs exhibit characteristic NH (3260–3300 cm⁻¹) and C=O (1675–1690 cm⁻¹) IR peaks, suggesting consistency in acetamide and thiadiazole moieties .

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